![molecular formula C10H7BrFN B1497548 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole CAS No. 383137-41-5](/img/structure/B1497548.png)
1-(2-Bromo-4-fluorophenyl)-1H-pyrrole
Overview
Description
“1-(2-Bromo-4-fluorophenyl)-1H-pyrrole” is a chemical compound that likely contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The “2-Bromo-4-fluorophenyl” part suggests that there is a phenyl (benzene) ring with bromine attached at the second position and fluorine at the fourth position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method, followed by the introduction of the bromine and fluorine atoms onto the phenyl ring. This could be achieved through electrophilic aromatic substitution .
Molecular Structure Analysis
The molecular structure of this compound would likely be a pyrrole ring attached to a phenyl ring with bromine and fluorine substituents. The exact structure would depend on the specific locations of these substituents .
Chemical Reactions Analysis
As an aromatic compound, “1-(2-Bromo-4-fluorophenyl)-1H-pyrrole” would likely undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the bromine and fluorine atoms might direct these reactions to specific positions on the aromatic rings .
Physical And Chemical Properties Analysis
Based on its structure, “1-(2-Bromo-4-fluorophenyl)-1H-pyrrole” would likely be a solid under normal conditions. Its exact physical and chemical properties (such as melting point, boiling point, solubility, etc.) would depend on the specific arrangement of its atoms and the presence of any functional groups .
Scientific Research Applications
Synthesis of Biologically Active Compounds
1-(2-Bromo-4-fluorophenyl)-1H-pyrrole plays a crucial role as an intermediate in the synthesis of biologically active compounds. For instance, it serves as a key intermediate in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which is important in the development of various biologically active compounds (Wang et al., 2016).
Anti-Inflammatory Applications
Compounds related to 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole, such as 2,3-disubstituted-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-1H-pyrroles, have been found to exhibit anti-inflammatory properties. These compounds show activity in models of inflammation such as the rat adjuvant arthritis model, suggesting potential therapeutic applications (Wilkerson et al., 1994).
Thermochemistry of Halogenated Pyrroles
Research on halogenated 1-phenylpyrrole derivatives, which include compounds similar to 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole, has contributed to the understanding of their thermochemical properties. This includes studies on the enthalpies of formation and sublimation, providing valuable data for the characterization and application of these compounds in various scientific fields (Santos & Silva, 2010).
Development of Luminescent Polymers
1-(2-Bromo-4-fluorophenyl)-1H-pyrrole derivatives have been used in the synthesis of luminescent polymers. These polymers exhibit strong fluorescence and have potential applications in materials science and optoelectronics. Their properties, such as solubility and fluorescence quantum yield, are crucial for their applicability in various technological applications (Zhang & Tieke, 2008).
properties
IUPAC Name |
1-(2-bromo-4-fluorophenyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKKSELXAGBMIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653179 | |
Record name | 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-4-fluorophenyl)-1H-pyrrole | |
CAS RN |
383137-41-5 | |
Record name | 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80653179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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